An In-depth Technical Guide to the Properties of Fmoc-DL-3,3-diphenylalanine
An In-depth Technical Guide to the Properties of Fmoc-DL-3,3-diphenylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to N-α-(9-Fluorenylmethoxycarbonyl)-DL-3,3-diphenylalanine (Fmoc-DL-3,3-diphenylalanine). This non-natural amino acid derivative is a valuable building block in peptide synthesis and drug discovery, prized for the unique conformational constraints imparted by its geminal diphenyl groups.
Core Physicochemical Properties
Fmoc-DL-3,3-diphenylalanine is a racemic mixture of Fmoc-D-3,3-diphenylalanine and Fmoc-L-3,3-diphenylalanine. While specific data for the racemic mixture is limited, the properties of the individual enantiomers provide critical insights.
| Property | Fmoc-D-3,3-diphenylalanine | Fmoc-L-3,3-diphenylalanine |
| CAS Number | 189937-46-0[1] | 201484-50-6[2][3] |
| Molecular Formula | C₃₀H₂₅NO₄[4][5] | C₃₀H₂₅NO₄[2] |
| Molecular Weight | 463.52 g/mol [4][5] | 463.5 g/mol [2] |
| Appearance | White to off-white solid/powder[6] | White to off-white powder[2] |
| Melting Point | 116.5-119.5 °C | Not available |
| Optical Rotation | [α]²⁰/D = +21 ± 2° (c=1 in DMF)[6] | [α]²⁰/D = -24 ± 4° (c=1 in DMF)[2] |
| Solubility | Soluble in DMSO (200 mg/mL)[5] | Not available |
| Purity | ≥ 99% (Chiral HPLC, HPLC)[6] | ≥ 98% (HPLC)[2] |
Synthesis of Fmoc-DL-3,3-diphenylalanine
The standard and most common method for the synthesis of Fmoc-protected amino acids is through the acylation of the α-amino group with an activated Fmoc reagent under basic conditions, often following a Schotten-Baumann reaction.[7] The following protocol is adapted from the synthesis of Fmoc-DL-phenylalanine and is applicable for the preparation of Fmoc-DL-3,3-diphenylalanine.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution. The amino group of DL-3,3-diphenylalanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc reagent (e.g., 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)). This is followed by the departure of the leaving group to form the stable Fmoc-carbamate.
Experimental Protocol
Materials:
-
DL-3,3-diphenylalanine
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane
-
Acetone
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolution: Dissolve DL-3,3-diphenylalanine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. A 1:1 mixture of dioxane and water can be used as the solvent system. Stir the mixture until the amino acid is fully dissolved.[7]
-
Reagent Addition: In a separate flask, dissolve Fmoc-OSu (approximately 1.05 equivalents) in dioxane or acetone. Add this solution dropwise to the amino acid solution over 30-60 minutes while maintaining vigorous stirring and cooling in an ice bath.[7]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (8-12 hours).[7]
-
Work-up:
-
Add deionized water to the reaction mixture to dissolve any salts.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted Fmoc-OSu and by-products.
-
Retain the aqueous layer.
-
-
Acidification and Isolation:
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1M HCl.
-
The Fmoc-DL-3,3-diphenylalanine product will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water to remove inorganic salts.[7]
-
-
Drying and Purification:
-
Dry the crude product under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pure white crystalline solid.[7]
-
Caption: Workflow for the synthesis of Fmoc-DL-3,3-diphenylalanine.
Applications in Research and Development
Fmoc-DL-3,3-diphenylalanine, along with its individual enantiomers, is a valuable tool in several areas of research:
-
Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity and hydrophobicity into peptides. The bulky diphenylalanine residue can influence peptide secondary structure and stability.[1][2][8]
-
Drug Development: The incorporation of this non-natural amino acid can enhance the metabolic stability and receptor binding affinity of peptide-based drug candidates.[2][8]
-
Bioconjugation: It can be used to attach peptides to other molecules or surfaces, which is important for developing drug delivery systems and biosensors.[6]
-
Materials Science: The unique structure of Fmoc-3,3-diphenylalanine makes it a candidate for the development of novel biomaterials, such as hydrogels, with specific mechanical and biocompatibility properties.[6]
Experimental Methodologies for Characterization
The following are standard experimental protocols that can be employed for the characterization of Fmoc-DL-3,3-diphenylalanine.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the synthesized Fmoc-DL-3,3-diphenylalanine.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm or 301 nm (for the Fmoc group)
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the elution of the compound and any impurities. For example, 5% to 95% B over 20 minutes.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the relative area of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
-
Two-dimensional NMR techniques such as COSY and HSQC can be used for more detailed structural assignments.
Infrared (IR) Spectroscopy for Functional Group Identification
Objective: To identify the key functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer
Sample Preparation:
-
The sample can be analyzed as a solid using an ATR accessory or as a KBr pellet.
Expected Absorptions:
-
N-H stretch: Around 3300 cm⁻¹
-
C=O stretch (carbamate): Around 1690-1720 cm⁻¹
-
C=O stretch (carboxylic acid): Around 1700-1725 cm⁻¹
-
Aromatic C=C stretches: Around 1450-1600 cm⁻¹
Caption: General analytical workflow for Fmoc-DL-3,3-diphenylalanine.
References
- 1. CAS 189937-46-0: FMOC-D-3,3-DIPHENYLALANINE | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. clearsynth.com [clearsynth.com]
- 4. Fmoc-D-3,3-Diphenylalanine | C30H25NO4 | CID 7020786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
